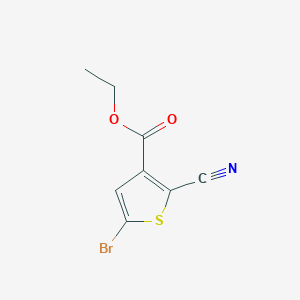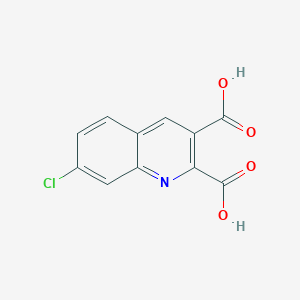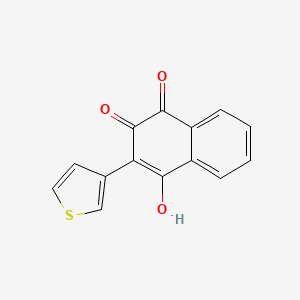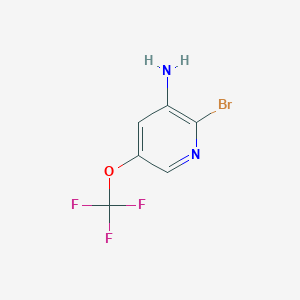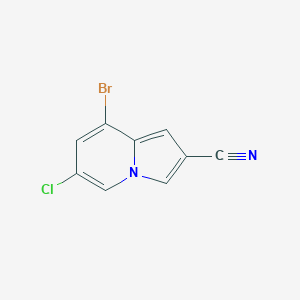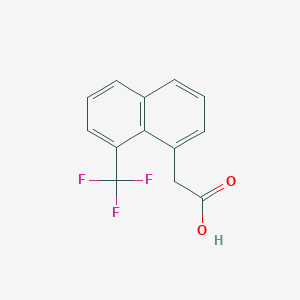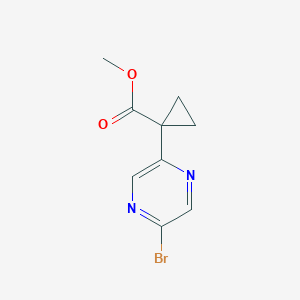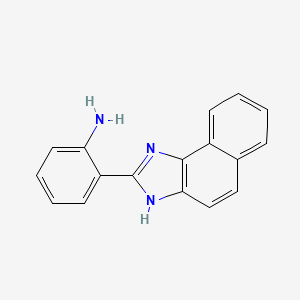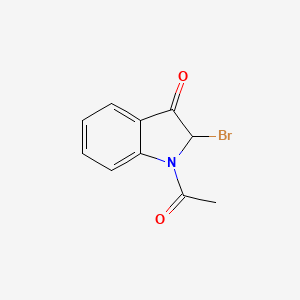
3H-Indol-3-one, 1-acetyl-2-bromo-1,2-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2-bromoindolin-3-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a bromine atom at the second position, and a ketone group at the third position of the indole ring. The unique structure of 1-acetyl-2-bromoindolin-3-one makes it an interesting subject for various chemical and biological studies.
准备方法
1-Acetyl-2-bromoindolin-3-one can be synthesized through several methods. One common synthetic route involves the bromination of 1-acetylindolin-3-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclization of 2-bromoaniline derivatives with acetylacetone under acidic conditions. This method provides a straightforward approach to obtaining 1-acetyl-2-bromoindolin-3-one with good yields.
化学反应分析
1-Acetyl-2-bromoindolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require a base like potassium carbonate or sodium hydride and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: The ketone group at the third position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups at the second position.
科学研究应用
1-Acetyl-2-bromoindolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives
Biology: Indole derivatives, including 1-acetyl-2-bromoindolin-3-one, have shown potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study these compounds to develop new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug development. It is used in the synthesis of pharmaceutical compounds that target specific biological pathways.
作用机制
The mechanism of action of 1-acetyl-2-bromoindolin-3-one depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the acetyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects.
For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
1-Acetyl-2-bromoindolin-3-one can be compared with other indole derivatives such as:
1-Acetylindolin-3-one: Lacks the bromine atom at the second position, making it less reactive in substitution reactions.
2-Bromoindole: Lacks the acetyl and ketone groups, making it less versatile in chemical modifications.
3-Acetylindole: Lacks the bromine atom, making it less reactive in certain chemical reactions.
The presence of both the bromine atom and the acetyl group in 1-acetyl-2-bromoindolin-3-one makes it unique and more versatile for various chemical transformations and biological applications.
属性
CAS 编号 |
132993-66-9 |
|---|---|
分子式 |
C10H8BrNO2 |
分子量 |
254.08 g/mol |
IUPAC 名称 |
1-acetyl-2-bromo-2H-indol-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-8-5-3-2-4-7(8)9(14)10(12)11/h2-5,10H,1H3 |
InChI 键 |
HUTBNQPJWDFZIB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


